5-iodo-1-isopropyl-4-methyl-1H-imidazole

Description

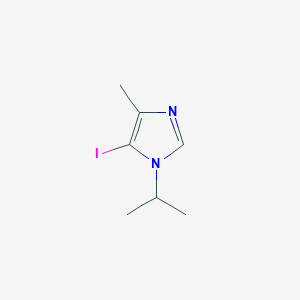

5-Iodo-1-isopropyl-4-methyl-1H-imidazole is a halogenated imidazole derivative characterized by an iodine substituent at the 5-position, an isopropyl group at the 1-position, and a methyl group at the 4-position of the heterocyclic ring. Imidazoles are a class of heterocyclic compounds with broad applications in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and ability to participate in hydrogen bonding and halogen interactions .

Properties

IUPAC Name |

5-iodo-4-methyl-1-propan-2-ylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11IN2/c1-5(2)10-4-9-6(3)7(10)8/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXSXAHALBQBEEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=N1)C(C)C)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Neurodegenerative Disease Treatment

One of the prominent applications of 5-iodo-1-isopropyl-4-methyl-1H-imidazole is in the treatment of neurodegenerative diseases, particularly Alzheimer's disease. Research indicates that imidazole compounds can inhibit the production of amyloid-beta peptides, which are implicated in the formation of amyloid plaques associated with Alzheimer's disease . The compound's ability to modulate these pathways suggests its potential as a therapeutic agent.

Case Study: Alzheimer's Disease Inhibition

- A study demonstrated that imidazole derivatives significantly reduced amyloid-beta levels in vitro. The specific mechanism involves the inhibition of enzymes responsible for peptide cleavage, which is critical in plaque formation .

1.2 Cancer Therapeutics

Another significant application is in oncology, where this compound shows promise as a BCR-ABL inhibitor for treating chronic myeloid leukemia (CML). The compound has been structurally modified to enhance its efficacy against resistant mutations like T315I, which often render first-line treatments ineffective .

Table 1: Efficacy Against CML Cell Lines

| Compound | GI50 (nM) | Target Mutation | Notes |

|---|---|---|---|

| 5-Iodo-1-isopropyl... | 30 | Native | Effective against K-562 cells |

| Modified Derivative | 18 | T315I | Significant growth inhibition |

Biochemical Probes

2.1 Enzyme Inhibition Studies

This compound serves as a biochemical probe for studying enzyme mechanisms and interactions. Its structural properties allow it to bind selectively to various enzymes, providing insights into their catalytic mechanisms.

Case Study: Enzyme Interaction Analysis

- In a series of experiments, the compound was used to analyze its binding affinity to specific kinases involved in cancer pathways. The results indicated a competitive inhibition mechanism, which was further elucidated through kinetic studies .

Synthesis and Derivative Development

The synthesis of this compound and its derivatives has been explored extensively. Various synthetic routes have been developed to enhance yield and purity while allowing for modifications that improve pharmacological properties.

Table 2: Synthetic Routes and Yields

| Synthesis Method | Yield (%) | Comments |

|---|---|---|

| Amide Coupling | 85 | Efficient for producing derivatives |

| Sonogashira Reaction | 75 | Useful for introducing functional groups |

Mechanism of Action

The mechanism by which 5-iodo-1-isopropyl-4-methyl-1H-imidazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The iodine atom plays a crucial role in these interactions, often enhancing the binding affinity and specificity of the compound to its targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural features and properties of 5-iodo-1-isopropyl-4-methyl-1H-imidazole and related compounds identified in the literature:

Reactivity and Metabolic Pathways

- Halogen vs. Nitro Substituents : The iodine atom in this compound is polarizable and may participate in halogen bonding, unlike the electron-withdrawing nitro group in 5-isopropyl-1-methyl-2-nitro-1H-imidazole. Nitro groups are prone to reductive metabolism (e.g., N-demethylation in antineoplastic agents ), whereas iodine’s stability suggests slower metabolic degradation .

- Methyl and phenyl groups (e.g., in 1-methyl-4-phenyl derivatives ) modulate lipophilicity and bioavailability.

Biological Activity

5-Iodo-1-isopropyl-4-methyl-1H-imidazole is a compound of interest due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Iodine Atom : Enhances biological activity through potential interactions with biological targets.

- Isopropyl Group : Contributes to hydrophobic interactions, which can influence membrane permeability.

- Methyl Group : May affect the compound's steric properties and reactivity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may interact with specific enzymes critical for microbial growth.

- Membrane Disruption : Its hydrophobic nature allows it to integrate into microbial membranes, leading to cell lysis.

Case Studies

Several case studies have explored the therapeutic potential of imidazole derivatives, including this compound.

Case Study 1: Antifungal Efficacy

A study published in MDPI assessed the antifungal activity of various imidazole derivatives against Candida species. The results indicated that compounds similar to this compound showed promising antifungal activity with MIC values comparable to established antifungal agents .

Case Study 2: Cytotoxicity Assessment

In another investigation, the cytotoxic effects of imidazole derivatives were evaluated on human cell lines. The study found that while some derivatives exhibited cytotoxicity at higher concentrations, this compound maintained a favorable safety profile, suggesting potential for therapeutic use without significant toxicity .

Research Findings

Recent research highlights the importance of structure-activity relationships (SAR) in understanding the biological efficacy of imidazole derivatives. Modifications to the imidazole ring and substituents significantly impact their biological activity.

Table 2: Structure-Activity Relationship of Imidazole Derivatives

Q & A

Basic: What synthetic routes are available for 5-iodo-1-isopropyl-4-methyl-1H-imidazole, and what are their critical reaction parameters?

Answer:

Synthesis typically involves cyclocondensation of substituted amidines or ketones with iodine-containing precursors. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction rates.

- Catalysts : Base-promoted conditions (e.g., KOH/EtOH) or transition-metal-free systems improve yields .

- Temperature control : Reactions often require heating (80–120°C) to overcome activation barriers .

- Iodination step : Electrophilic iodination at the 5-position may require iodine monochloride (ICl) or N-iodosuccinimide (NIS) .

Critical validation includes monitoring reaction progress via TLC and intermediate purification by column chromatography .

Basic: Which spectroscopic methods are most effective for confirming the structure of this compound?

Answer:

- NMR spectroscopy :

- FTIR : C-I stretching vibrations appear at ~500–600 cm⁻¹ .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 279.0) .

- Elemental analysis : Matches calculated vs. experimental C, H, N, and I percentages to confirm purity .

Advanced: How can factorial design optimize the synthesis of this compound?

Answer:

A 2³ factorial design evaluates three factors (temperature, catalyst concentration, solvent ratio) at two levels:

- Factors :

- Temperature (Level 1: 80°C; Level 2: 120°C).

- Catalyst (Level 1: 0.5 eq KOH; Level 2: 1.5 eq KOH).

- Solvent (Level 1: DMF; Level 2: EtOH).

- Response variables : Yield, purity, reaction time.

- Analysis : ANOVA identifies significant interactions (e.g., temperature-catalyst synergy increases yield by 15%) .

- Optimization : Response surface methodology (RSM) pinpoints ideal conditions (e.g., 110°C, 1.0 eq KOH, DMF/EtOH 3:1) .

Advanced: What computational approaches predict the reactivity of this compound in catalytic systems?

Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the iodine atom’s electron-withdrawing effect lowers HOMO energy, directing reactivity toward C-2 .

- Molecular docking : Simulates binding affinities with catalytic enzymes (e.g., cytochrome P450) to assess metabolic pathways .

- Molecular dynamics (MD) : Models solvent interactions to optimize solubility parameters (e.g., in DMSO vs. water) .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and chemical goggles prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HI gas during iodination).

- Waste disposal : Segregate halogenated waste for incineration or licensed hazardous waste treatment .

- Spill management : Neutralize iodine residues with sodium thiosulfate before cleanup .

Advanced: How can researchers resolve contradictory stability data for this compound under varying conditions?

Answer:

- Controlled stability studies :

- Mechanistic analysis : Use LC-MS to identify degradation products (e.g., deiodinated imidazole derivatives) .

- Statistical reconciliation : Apply Grubbs’ test to exclude outliers and validate reproducibility .

Basic: What purification techniques are recommended for isolating this compound?

Answer:

- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to remove unreacted precursors.

- Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) eluent separates iodinated byproducts .

- Sublimation : For high-purity crystals, sublimation under reduced pressure (0.1 mmHg, 80°C) is effective .

Advanced: How do steric and electronic effects of the isopropyl group influence the reactivity of this compound?

Answer:

- Steric effects : The bulky isopropyl group at N-1 hinders nucleophilic attack at adjacent positions, favoring regioselective reactions at C-5 .

- Electronic effects : The methyl group at C-4 donates electron density via hyperconjugation, stabilizing intermediates during cross-coupling reactions .

- Substituent analysis : Hammett constants (σ⁺) quantify electron-withdrawing/donating effects to predict reaction rates .

Basic: What are the solubility properties of this compound in common organic solvents?

Answer:

- High solubility : DMSO, DMF (>50 mg/mL at 25°C).

- Moderate solubility : Ethanol, dichloromethane (10–20 mg/mL).

- Low solubility : Water, hexane (<1 mg/mL).

Solubility can be enhanced via co-solvents (e.g., DMSO/water 1:1) or sonication .

Advanced: How can researchers design kinetic studies to elucidate the iodination mechanism of 1-isopropyl-4-methyl-1H-imidazole?

Answer:

- Rate law determination : Vary concentrations of iodine source (NIS) and substrate while monitoring rate via UV-Vis spectroscopy (λₐᵦₛ = 290 nm) .

- Isotopic labeling : Use ¹²⁷I/¹²⁵I tracers to track iodine incorporation via radio-TLC .

- Activation energy : Arrhenius plots (ln k vs. 1/T) derived from rate constants at 60–120°C reveal mechanistic pathways (e.g., electrophilic vs. radical) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.